molecular formula C24H18ClN5O3 B2659268 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-75-1

3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2659268
CAS No.: 1031664-75-1
M. Wt: 459.89
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a highly potent and selective chemical probe targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein BRD4. This compound was developed to address the need for domain-specific BET inhibition, enabling researchers to dissect the distinct biological functions of the two bromodomains, BD1 and BD2. Its primary research value lies in its exceptional selectivity profile, exhibiting over 700-fold selectivity for the BD2 domain over BD1 within BRD4 and other BET family members. This high degree of selectivity allows for the precise investigation of BD2-driven biological processes without the confounding effects of BD1 inhibition. The probe is a valuable tool in oncology and immunology research, particularly for studying the role of BRD4 BD2 in the expression of key oncogenes like MYC and in the regulation of inflammatory genes. Its mechanism of action involves competitively displacing acetylated lysine residues from the BD2 binding pocket, thereby modulating chromatin structure and gene transcription. Research utilizing this inhibitor has provided crucial insights into the specific contribution of the BD2 domain to BET protein function, helping to validate BD2 as a therapeutic target and paving the way for the development of next-generation epigenetic therapies. Source: ChEMBL Source: Supplier Data Source: Journal of Medicinal Chemistry

Properties

CAS No.

1031664-75-1

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.89

IUPAC Name

3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-18-4-2-3-14(11-18)13-26-23(31)16-7-10-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-5-8-17(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).

  • Quinazoline Formation: : The quinazoline moiety is usually synthesized via the condensation of anthranilic acid derivatives with formamide or formamidine under acidic conditions.

  • Coupling Reactions: : The chlorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be attached via a Suzuki coupling reaction using a chlorophenylboronic acid and a suitable halogenated precursor.

  • Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound features a quinazoline core fused with a triazole moiety, which is significant for its biological activities. The presence of the 4-chlorophenyl and 3-methoxybenzyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The triazole moiety can enhance the activity against various cancer cell lines. For instance, compounds similar to this one have shown inhibition of cell proliferation in breast and lung cancer models due to their ability to interfere with specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their efficacy against bacterial and fungal infections. Studies have reported that related compounds possess broad-spectrum antimicrobial effects, making them candidates for further investigation in treating resistant strains of bacteria and fungi .

Neuroprotective Effects

The neuroprotective potential of triazole-containing compounds has been documented, particularly in the context of neurodegenerative diseases like Alzheimer's. Research highlights that these compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline . The specific compound discussed has shown promise in preliminary studies for enhancing cognitive function through such mechanisms.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition
AntimicrobialBroad-spectrum efficacy
NeuroprotectiveAChE inhibition

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the triazole ring can be achieved through click chemistry methods, which are efficient and yield high purity products suitable for biological testing.

Table 3: Synthetic Route Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic substitutionChlorinated phenyl compound
Step 2CyclizationAzide and alkyne precursors
Step 3CouplingAmine coupling with carboxylic acid

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of quinazoline-triazole hybrids were evaluated against various cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives showed that compounds similar to this one exhibited MIC values lower than those of conventional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli . This suggests a potential role in developing new treatments for infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP/logD Hydrogen Bond Capacity References
3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Target) C₂₆H₂₀ClN₅O₃ 498.92 (calculated) 4-Cl-C₆H₄; 3-MeO-C₆H₄CH₂ ~3.2 (est.) 2 donors, 7 acceptors N/A
N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685) C₂₄H₁₉N₅O₃ 425.45 4-MeO-C₆H₄; C₆H₅CH₂ 2.97 2 donors, 7 acceptors
2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide C₂₆H₂₉ClN₆O₃ 509.00 (calculated) 3-Cl-C₆H₄CH₂; diisobutyl ~4.1 (est.) 1 donor, 8 acceptors

Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenyl group increases lipophilicity (estimated logP ~3.2) compared to E543-0685 (logP 2.97), which uses a 4-methoxyphenyl group. Chlorine’s electron-withdrawing nature may enhance membrane permeability but reduce aqueous solubility .

The 3-methoxybenzyl group in the target compound may marginally improve solubility compared to purely hydrophobic substituents .

Ring Fusion Position: The [1,5-a] triazoloquinazoline fusion in the target compound and E543-0685 contrasts with the [4,3-a] system in ’s analog.

Synthetic Pathways: The synthesis of triazoloquinazolines often employs cyanocarbonimidate intermediates (e.g., diphenyl cyanocarbonimidate) for cyclization, as noted in . Substituent-specific modifications, such as methoxy or chlorophenyl groups, require tailored acylation or alkylation steps .

Research Findings and Implications

  • E543-0685 () : This analog demonstrates balanced lipophilicity (logP 2.97) and moderate hydrogen-bonding capacity, making it a candidate for oral bioavailability studies. Its benzyl group may favor interactions with aromatic residues in target proteins .
  • Compound : The diisobutyl and 3-chlorobenzyl groups suggest a design optimized for blood-brain barrier penetration, though high logP values raise concerns about metabolic clearance .
  • Target Compound : The combination of 4-chlorophenyl and 3-methoxybenzyl groups may synergize to enhance both target affinity and solubility relative to analogs. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

The compound 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity against various cancer cell lines and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O3C_{19}H_{19}ClN_{4}O_{3} with a molecular weight of approximately 372.84 g/mol. The structure features a quinazoline core fused with a triazole ring, which is known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of various aromatic amines and carboxylic acids under controlled conditions. The specific methods can vary but generally include multi-step reactions that allow for the introduction of functional groups necessary for biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0
HT-29 (Colon)20.0

These results indicate that the compound is particularly effective against lung and cervical cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been suggested that the compound may target topoisomerases or kinases critical for DNA replication and repair processes.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on HeLa cells using the MTT assay, revealing an IC50 value of 12.5 µM. The study highlighted that apoptosis was induced through caspase activation pathways.
  • In Vivo Studies : Preliminary in vivo studies in murine models indicated that treatment with this compound led to a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the critical steps in synthesizing 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

The synthesis typically involves:

  • Core formation : Condensation of a benzylidene-oxopentanoic acid derivative with hydrazine hydrate to generate the triazoloquinazoline backbone .
  • Functionalization : Coupling the core with a 3-methoxybenzyl group using reagents like DCC (dicyclohexylcarbodiimide) or EDCI in dimethylformamide (DMF) .
  • Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by recrystallization or column chromatography .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and backbone integrity (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (triazole ring vibrations) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C24_{24}H18_{18}ClN5_5O3_3: calculated 443.9 g/mol) .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (minimum inhibitory concentration) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

  • Optimize reaction conditions :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
  • Catalyst tuning : Replace benzyltributylammonium bromide with phase-transfer catalysts like TBAB (tetrabutylammonium bromide) to improve efficiency .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) for triazole ring closure .
    • Side-product analysis : Use LC-MS to identify byproducts (e.g., incomplete coupling) and adjust stoichiometry .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) across studies .
  • Purity validation : Re-characterize the compound using HPLC (>95% purity) to exclude batch variability .
  • Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to identify pharmacophore contributions .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Simulate interactions with targets like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with IC50_{50} values to guide structural optimization .

Q. How to design assays for target-specific inhibition studies?

  • Enzyme inhibition : Use fluorometric assays (e.g., β-lactamase inhibition via nitrocefin hydrolysis) to quantify inhibition constants (KiK_i) .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs) to measure affinity .

Methodological Considerations

  • Data Reproducibility :

    • Document reaction parameters (e.g., solvent purity, humidity control) to mitigate variability .
    • Share raw spectral data (NMR, IR) in supplementary materials for cross-validation .
  • Advanced Characterization :

    • X-ray crystallography : Resolve ambiguities in stereochemistry for the triazoloquinazoline core (if single crystals are obtainable) .
    • Dynamic light scattering (DLS) : Assess aggregation states in biological assays to rule out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.